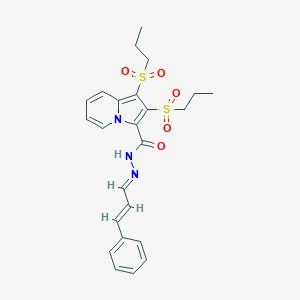![molecular formula C24H24N2O3 B392714 N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B392714.png)
N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is known for its versatility in chemical reactions and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation of 6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylidene oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-phenyl)acetohydrazide
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-benzyl)acetohydrazide
Uniqueness
Compared to similar compounds, N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide may exhibit unique properties due to the presence of the naphthyl group, which can influence its chemical reactivity and biological activity. Its specific structural features may also contribute to its distinct applications and effectiveness in various fields.
Eigenschaften
Molekularformel |
C24H24N2O3 |
|---|---|
Molekulargewicht |
388.5g/mol |
IUPAC-Name |
N-[(E)-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H24N2O3/c1-28-22-13-17-10-6-12-21(20(17)15-23(22)29-2)25-26-24(27)14-18-9-5-8-16-7-3-4-11-19(16)18/h3-5,7-9,11,13,15H,6,10,12,14H2,1-2H3,(H,26,27)/b25-21+ |
InChI-Schlüssel |
VXUPTPVKAJWYJR-NJNXFGOHSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Isomerische SMILES |
COC1=C(C=C\2C(=C1)CCC/C2=N\NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)


![2-nitro-N'-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}benzohydrazide](/img/structure/B392634.png)
METHYL]PYRIDINE](/img/structure/B392636.png)
![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)

![ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B392642.png)

![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B392644.png)


![1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392654.png)

